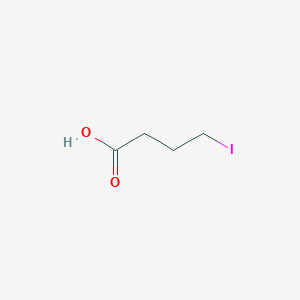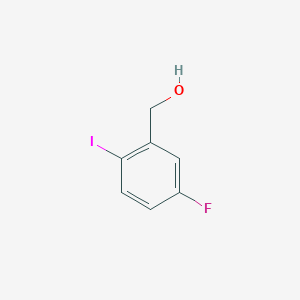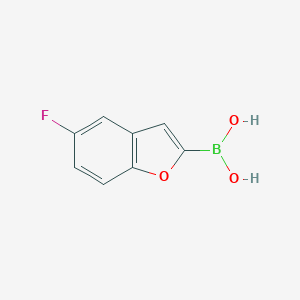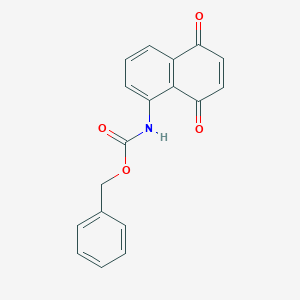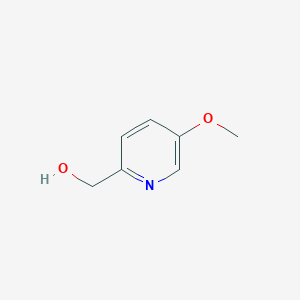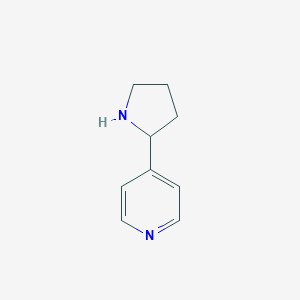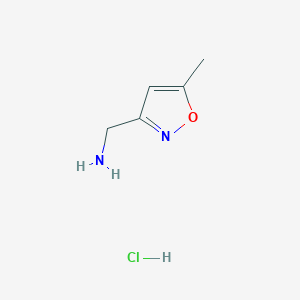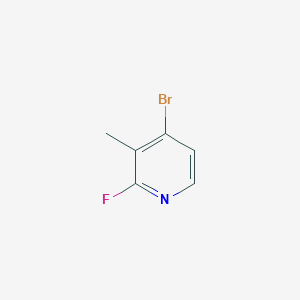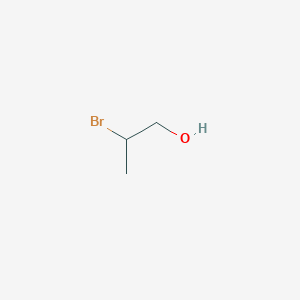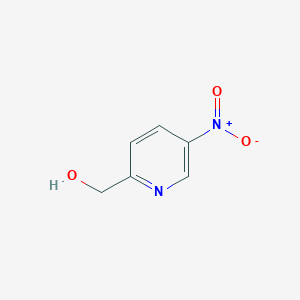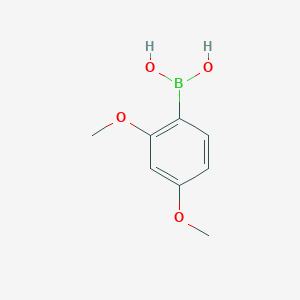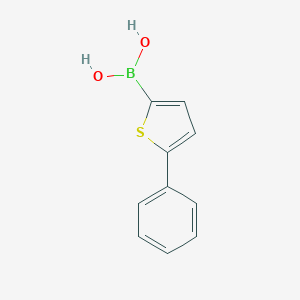
Tauret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tauret is a naturally occurring peptide that has been found to have various biochemical and physiological effects. It is a member of the neuropeptide family and is involved in the regulation of various physiological processes in the body. Tauret has been studied extensively for its potential therapeutic applications, and its mechanism of action is being investigated to understand its role in the body.
Mécanisme D'action
The mechanism of action of Tauret is not fully understood, but it is believed to act through the activation of specific receptors in the body. Tauret binds to the Tauret receptor, which is a G protein-coupled receptor, and activates a signaling cascade that leads to the regulation of various physiological processes.
Effets Biochimiques Et Physiologiques
Tauret has been found to have various biochemical and physiological effects. It has been shown to regulate blood pressure by promoting vasodilation and inhibiting vasoconstriction. Tauret also regulates water and electrolyte balance by promoting water reabsorption in the kidneys. Additionally, Tauret has neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying Tauret is that it is a naturally occurring peptide, which makes it easier to study in vivo. However, one limitation is that the mechanism of action of Tauret is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of Tauret. One direction is to further investigate its mechanism of action to understand how it regulates various physiological processes. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the role of Tauret in the regulation of blood pressure, water balance, and electrolyte balance.
Méthodes De Synthèse
Tauret is synthesized in the body by the enzymatic cleavage of its precursor protein, pro-Tauret. Pro-Tauret is synthesized in the hypothalamus and transported to the posterior pituitary gland, where it is cleaved to produce Tauret. Tauret is then released into the bloodstream and acts on various target tissues in the body.
Applications De Recherche Scientifique
Tauret has been extensively studied for its potential therapeutic applications. It has been found to have various physiological effects, including the regulation of blood pressure, water balance, and electrolyte balance. Tauret has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
133867-05-7 |
|---|---|
Nom du produit |
Tauret |
Formule moléculaire |
C22H33NO3S |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C22H33NO3S/c1-18(11-12-21-20(3)10-7-14-22(21,4)5)8-6-9-19(2)13-15-23-16-17-27(24,25)26/h6,8-9,11-13,15H,7,10,14,16-17H2,1-5H3,(H,24,25,26)/b9-6+,12-11+,18-8+,19-13+,23-15? |
Clé InChI |
JAFZWHCIRJBDTL-YMZFNNDTSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=NCCS(=O)(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |
Synonymes |
etinylidene taurine tauret |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



